

Application Notes and Protocols for FGH31 Combination Therapies

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Compound of Interest

Compound Name: FGH31

Cat. No.: B12389798

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Introduction

FGH31 is a potent and selective inhibitor of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway. Dysregulation of this pathway is a key driver in various solid tumors, making it a critical target for therapeutic intervention. While **FGH31** has demonstrated significant single-agent activity in preclinical models and early-phase clinical trials, combination strategies are emerging as a crucial approach to enhance efficacy, overcome resistance, and improve patient outcomes. These application notes provide a comprehensive overview of preclinical and clinical combination protocols involving **FGH31**, along with detailed methodologies for key experiments.

Rationale for Combination Therapy

The primary motivations for combining **FGH31** with other anti-cancer agents include:

- **Overcoming Resistance:** Tumors can develop resistance to FGFR inhibitors through the activation of bypass signaling pathways.^{[1][2][3]} Combining **FGH31** with inhibitors of these alternative pathways, such as the PI3K/AKT/mTOR or EGFR pathways, can prevent or delay the onset of resistance.^{[4][5]}
- **Enhancing Anti-Tumor Immunity:** FGFR signaling has been implicated in creating an immunologically "cold" tumor microenvironment, characterized by a lack of T-cell infiltration.

[6][7] Inhibition of FGFR with **FGH31** can remodel the tumor microenvironment, making it more susceptible to immune checkpoint inhibitors.[8][9]

- Synergistic Cytotoxicity: Combining **FGH31** with traditional cytotoxic chemotherapy or other targeted agents may lead to synergistic or additive anti-tumor effects, allowing for potentially lower and less toxic doses of each agent.[10][11]

FGH31 in Combination with Immunotherapy (PD-1/PD-L1 Inhibitors)

Preclinical Rationale

Preclinical studies have shown that tumors with FGFR3 mutations often exhibit a lack of T-cell infiltration.[6] Inhibition of the FGFR pathway can increase T-cell infiltration and upregulate PD-L1 expression, providing a strong rationale for combining **FGH31** with PD-1/PD-L1 inhibitors.[7][8] This combination is expected to convert immunologically "cold" tumors into "hot" tumors, thereby enhancing the efficacy of immunotherapy.[9]

Clinical Protocol: FGH31 in Combination with Pembrolizumab

This protocol is based on the FIGHT-101 trial design which evaluated pemigatinib in combination with pembrolizumab.[12]

Study Design: Open-label, phase I/II study in patients with advanced solid tumors.

Treatment Schedule:

- **FGH31**: 13.5 mg administered orally once daily (QD) on a 21-day cycle (14 days on, 7 days off).
- Pembrolizumab: 200 mg administered as an intravenous (IV) infusion on Day 1 of each 21-day cycle.[12]

Monitoring and Assessments:

- Tumor assessments (e.g., RECIST 1.1) every 6-9 weeks.

- Pharmacokinetic (PK) analysis of **FGH31** to ensure no significant drug-drug interactions with pembrolizumab.[\[12\]](#)
- Safety and tolerability monitoring for adverse events.

Summary of Clinical Data

Therapy	Tumor Type	Number of Patients	Overall Response Rate (ORR)	Reference
FGH31 (hypothetical, based on Rogaratinib) + Atezolizumab	Urothelial Carcinoma	37	54%	[6]
Pembrolizumab (monotherapy)	Urothelial Carcinoma	N/A	~23%	[6]
FGH31 (hypothetical, based on Rogaratinib) (monotherapy)	Urothelial Carcinoma	N/A	~21%	[6]
FGH31 (hypothetical, based on Pemigatinib) + Pembrolizumab	Advanced Malignancies	23	21.7% (5/23)	[12]
FGH31 (hypothetical, based on Erdafitinib) + Cetrelimab	Urothelial Carcinoma	44	54.5%	[13]
FGH31 (hypothetical, based on Erdafitinib) (monotherapy)	Urothelial Carcinoma	43	44.2%	[13]

FGH31 in Combination with Chemotherapy

Preclinical Rationale

Combining **FGH31** with standard-of-care chemotherapy agents like gemcitabine and cisplatin is a strategy being explored, particularly as a first-line treatment for FGFR2-fusion positive cholangiocarcinoma.^[14] The goal is to determine if the combination can improve upon the efficacy of chemotherapy alone.

Clinical Protocol: FGH31 vs. Gemcitabine and Cisplatin

This protocol is based on the FIGHT-302 study design.^[14]

Study Design: Phase 3, randomized, open-label study.

Treatment Arms:

- Arm A (**FGH31**): 13.5 mg **FGH31** orally QD on a continuous 3-week cycle.
- Arm B (Chemotherapy): Gemcitabine (1000 mg/m²) plus cisplatin (25 mg/m²) administered intravenously on Days 1 and 8 of a 3-week cycle for up to 8 cycles.^[14]

Crossover: Patients in the chemotherapy arm with disease progression are eligible to cross over to the **FGH31** arm.^[14]

Summary of Preclinical/Clinical Data

Therapy	Cancer Model/Tumor Type	Outcome	Reference
FGH31 (hypothetical, based on ARQ 087) + Chemotherapy	Human Xenografts (Lung, Endometrial, Gastric)	Tumor Regression	[10]
FGH31 (hypothetical, based on AZD4547) + Docetaxel	Recurrent Non-Small Cell Lung Cancer	Dose-limiting toxicities observed	[10]
FGH31 (hypothetical, based on Erdafitinib) vs. Chemotherapy	Metastatic Urothelial Carcinoma	Median Overall Survival: 12.1 months vs. 7.8 months	[15]
FGH31 (hypothetical, based on Erdafitinib) vs. Chemotherapy	Metastatic Urothelial Carcinoma	Median Progression-Free Survival: 5.6 months vs. 2.7 months	[15]

FGH31 in Combination with Other Targeted Therapies

Rationale for EGFR and mTOR Inhibition

Acquired resistance to FGFR inhibitors can be mediated by the activation of parallel signaling pathways, such as the EGFR and PI3K/AKT/mTOR pathways.[4][16] Preclinical models have demonstrated that combining an FGFR inhibitor with an EGFR inhibitor or an mTOR inhibitor can overcome this resistance.[2][4][17]

Clinical Protocol: FGH31 in Combination with an EGFR Inhibitor (e.g., Afatinib)

This protocol is based on a Phase Ia/Ib study of pemigatinib and afatinib.[18]

Study Design: Phase Ia/Ib, open-label, dose-escalation and expansion study in patients with advanced solid tumors harboring FGFR alterations.

Objectives:

- Determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).
- Evaluate safety, tolerability, and preliminary efficacy.

Summary of Preclinical Data for Combination with Targeted Therapies

Combination	Cancer Model	Key Finding	Reference
FGH31 + EGFR inhibitor (Gefitinib)	Head and Neck Squamous Cell Carcinoma Cell Lines	Synergistic inhibition of proliferation in resistant cells	[4]
FGH31 + mTOR inhibitor (Ridaforolimus)	Endometrial Cancer	Potential novel therapeutic strategy for FGFR2-mutant cancer	[4]
FGH31 + PI3K inhibitor	Endometrial Cancer	More effective than single-agent therapy	[4]
FGH31 + mTOR inhibitor (INK128)	Cholangiocarcinoma models	Synergistic antitumor effects, potentially overcoming resistance	[17]

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay to Assess Synergy

Objective: To determine if the combination of **FGH31** and another compound (e.g., a PD-1 inhibitor, chemotherapeutic agent, or another targeted therapy) results in synergistic, additive, or antagonistic effects on cancer cell viability.

Materials:

- Cancer cell line with known FGFR alteration.

- **FGH31** stock solution (in DMSO).
- Second compound stock solution (in appropriate solvent).
- Cell culture medium and supplements.
- 96-well cell culture plates.
- Cell viability reagent (e.g., CellTiter-Glo®).
- Plate reader.

Procedure:

- **Cell Seeding:** Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- **Compound Preparation:** Prepare serial dilutions of **FGH31** and the second compound, both alone and in combination at fixed ratios.
- **Treatment:** Treat the cells with the single agents and combinations. Include a vehicle control (e.g., DMSO).
- **Incubation:** Incubate the plates for 72 hours at 37°C and 5% CO₂.
- **Viability Measurement:** Add the cell viability reagent to each well and measure luminescence using a plate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control. Use software such as CompuSyn to calculate the Combination Index (CI), where $CI < 1$ indicates synergy, $CI = 1$ indicates an additive effect, and $CI > 1$ indicates antagonism.

Protocol 2: In Vivo Xenograft Model for Efficacy Assessment

Objective: To evaluate the in vivo efficacy of **FGH31** in combination with another therapeutic agent in a tumor xenograft model.

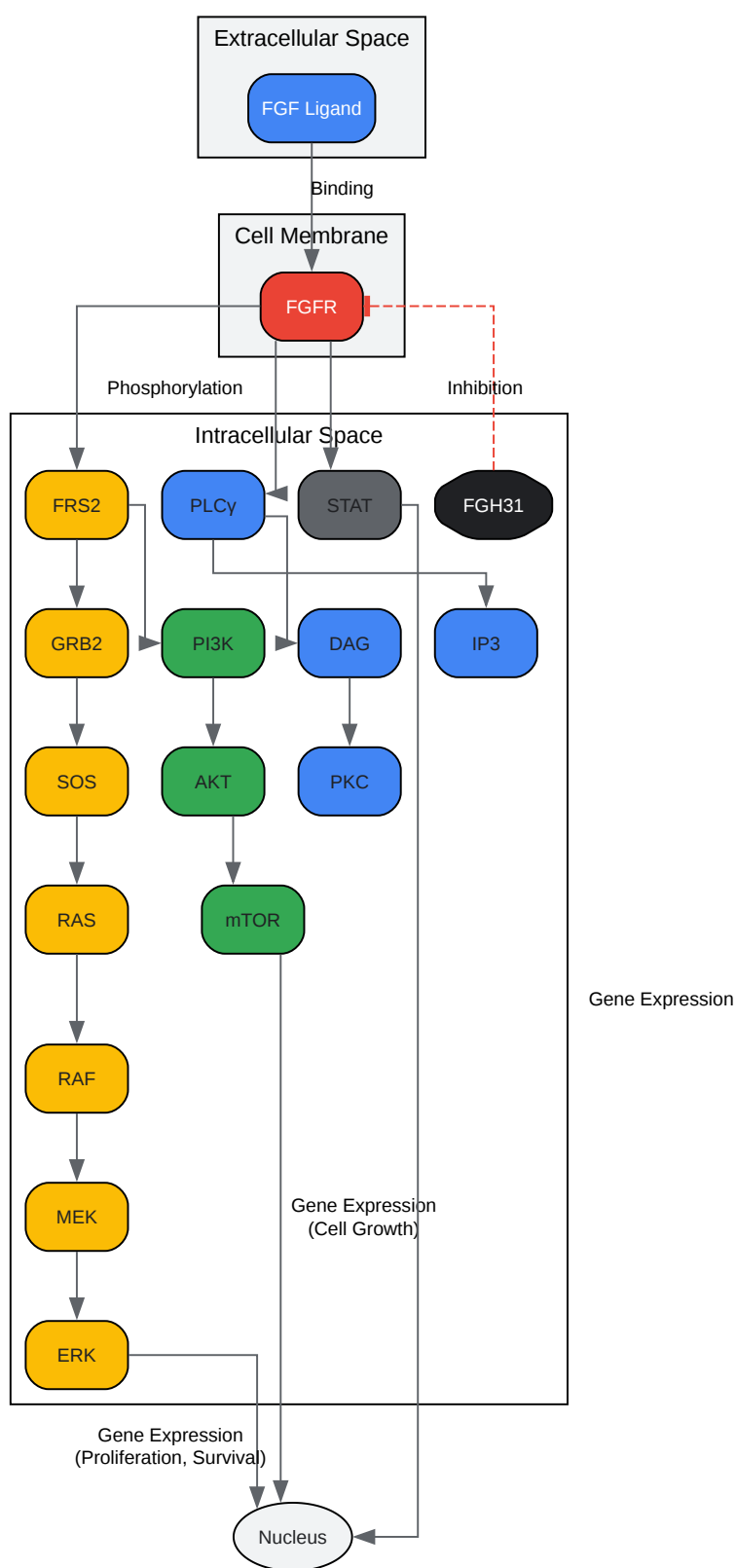
Materials:

- Immunocompromised mice (e.g., NOD/SCID or athymic nude mice).
- Cancer cell line with known FGFR alteration.
- **FGH31** formulated for oral gavage.
- Second therapeutic agent formulated for appropriate administration (e.g., intraperitoneal injection).
- Calipers for tumor measurement.

Procedure:

- Tumor Implantation: Subcutaneously inject cancer cells into the flank of each mouse.
- Tumor Growth: Monitor tumor growth until tumors reach a specified volume (e.g., 100-200 mm³).
- Randomization: Randomize mice into treatment groups (e.g., Vehicle, **FGH31** alone, Second agent alone, **FGH31** + Second agent).
- Treatment: Administer treatments according to the specified dose and schedule.
- Tumor Measurement: Measure tumor volume with calipers 2-3 times per week.
- Endpoint: Continue treatment until a predetermined endpoint is reached (e.g., tumor volume > 2000 mm³ or signs of toxicity).
- Data Analysis: Plot mean tumor volume over time for each treatment group. Perform statistical analysis (e.g., ANOVA) to compare the anti-tumor efficacy of the combination therapy to monotherapies and vehicle control.

Visualizations





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